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Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

Cat. No.: B1630616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
(Phenylsulfonyl)acetonitrile (CAS No: 7605-28-9), a versatile organic compound utilized in
the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene
derivatives.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with detailed experimental protocols for data
acquisition.

Molecular Structure and Properties

e Molecular Formula: CsH7NO2S[2][3]

Molecular Weight: 181.21 g/mol [2]

IUPAC Name: 2-(benzenesulfonyl)acetonitrile[3]

Appearance: Solid[1]

Melting Point: 112-114 °C[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (Phenylsulfonyl)acetonitrile.
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H and **C NMR Spectroscopic Data

1H NMR B3C NMR

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
Aromatic Protons Quaternary Aromatic

7.95 - 7.55 (m, 5H) 136.1
(CeH5s) Carbon
Methylene Protons ]

4.35 (s, 2H) 131.0 Aromatic CH
(CH2)

129.8 Aromatic CH

128.7 Aromatic CH

112.9 Nitrile Carbon (CN)

Methylene Carbon
(CH2)

49.5

Note: NMR data can be influenced by the solvent used. The referenced data was obtained
using CDsOD as the solvent.[2]

Infrared (IR) Spectroscopy Data

Wavenumber (cm~1) Functional Group Assignment
2236 C=N (Nitrile) stretch[5]

1335 S=0 (Sulfone) asymmetric stretch[5]
1148 S=0 (Sulfone) symmetric stretch[5]

Mass Spectrometry (MS) Data

m/z Assignment

181.02 [M]* (Molecular lon)

Note: The exact mass is 181.01975 g/mol .[2]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[6]
Sample Preparation:

» Dissolve approximately 5-10 mg of (Phenylsulfonyl)acetonitrile in a deuterated solvent
(e.g., CDCIs, DMSO-ds, or CDsOD).[2][6] The choice of solvent is critical as it can affect
chemical shifts.[7]

o Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is
typically 40-50 mm (approximately 550-680 puL).[7]

« If quantitative analysis is required, add a known amount of a suitable internal standard that
does not have overlapping signals with the analyte.[6]

Data Acquisition:
 Insert the sample into the NMR spectrometer.

e Acquire the H spectrum using a standard single-pulse experiment. A relaxation delay of at
least 5 times the longest T1 of the signals of interest is recommended for accurate
integration.[6]

e Acquire the 13C spectrum. Attached Proton Test (APT) or similar experiments can be used to
aid in the assignment of carbon types (CHs, CHz, CH, and quaternary carbons).[5]
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Data Acquisition
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I Process Spectra
|

(FT, Phasing, Baseline) Analyze & Assign Signals

Acquire *H Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Technique):

e Thoroughly grind 1-2 mg of (Phenylsulfonyl)acetonitrile with approximately 100-200 mg of
dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]
Sample Preparation (Thin Solid Film):

e Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]
e Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

e Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.
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* Record the spectrum, typically in the range of 4000-400 cm~1.
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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray lonization - ESI):

» Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a
concentration of approximately 1 mg/mL.[11]

o Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration
in the range of 10-100 pg/mL.[11]

o Ensure the final solution is free of any particulate matter by filtering if necessary. High
concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:
o The prepared sample is introduced into the mass spectrometer.

e For LC-MS, the sample is first separated on an HPLC column before entering the mass
spectrometer.[12]

e The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]

e The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and
then detected.[10]

Sample Preparation MS Analysis Output

Dilute to Final

e fr Mass Analysis "
4 —» g » G e
CrRTEmiERn Filter if Necessary g 'ntroduce Sample lonization (miz separation) Detection > Mass Sp

Dissolve Sample

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Monitoring_Diphenylacetonitrile_Reactions.pdf
https://experiments.springernature.com/techniques/mass-spectrometry
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/1602773-Mass-Spec-Sample-Prep-Handbook.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Monitoring_Diphenylacetonitrile_Reactions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905857/
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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